molecular formula C16H18N2O4S B2450873 N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1448053-83-5

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2450873
CAS No.: 1448053-83-5
M. Wt: 334.39
InChI Key: NFFCMSUMBJXMTJ-UHFFFAOYSA-N
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Description

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a methylthio-substituted phenyl group

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-23-14-5-3-2-4-12(14)18-16(21)15(20)17-8-6-13(19)11-7-9-22-10-11/h2-5,7,9-10,13,19H,6,8H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFCMSUMBJXMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the initial preparation of the furan ring, followed by the introduction of the hydroxypropyl group and the methylthio-substituted phenyl group. The final step typically involves the formation of the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions. This can include the use of high-throughput reactors and continuous flow systems to optimize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions can include various substituted furans, amines, and other derivatives that retain the core structure of the original compound.

Scientific Research Applications

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group can interact with enzymes and receptors, modulating their activity. The methylthio-substituted phenyl group can also play a role in binding to target molecules, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds such as furfural and 5-hydroxymethylfurfural share the furan ring structure.

    Oxalamides: Compounds like N,N’-diethyl oxalamide have similar oxalamide linkages.

    Phenyl Derivatives: Compounds with methylthio-substituted phenyl groups, such as 2-(methylthio)phenol.

Uniqueness

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, synthesis, and relevant research findings.

  • Molecular Formula : C16H18N2O4S
  • Molecular Weight : Approximately 334.39 g/mol
  • Structure : The compound features an oxalamide linkage between a furan-3-yl group and a methylthio-substituted phenyl group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps that require precise control over reaction conditions to optimize yields and purity. Common reagents used in the synthesis include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The unique oxalamide structure allows for distinctive hydrogen bonding capabilities, enhancing its potential applications in drug design and materials science.

Antifungal Properties

Research indicates that this compound may exhibit moderate antifungal activity . A study published in "Bioorganic & Medicinal Chemistry Letters" explored various oxalamide derivatives and found that this compound showed effectiveness against several fungal strains, suggesting its potential use in antifungal therapies.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of related compounds:

Compound NameStructural FeaturesUnique Properties
N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yloxalamideContains naphthalene moietyEnhanced lipophilicity
N1-(Furan-2-yloxy)-N2-(phenyl)oxalamideFeatures phenolic substitutionInvestigated for antioxidant properties
N1-(Furfuryl)-N2-(pyridin-2-yloxalamidePyridine ring enhances receptor binding affinityPotential for drug design

These comparisons highlight the unique potential of this compound in therapeutic applications due to its distinct oxalamide linkage and furan content.

Case Studies and Research Findings

While direct studies on this compound are scarce, ongoing research into similar compounds suggests promising avenues for exploration:

  • Antifungal Activity : The moderate antifungal properties observed in related oxalamides indicate a potential for further development as antifungal agents.
  • Cytotoxicity Studies : Preliminary findings from studies on related compounds suggest that modifications to the oxalamide structure can significantly influence cytotoxic effects against cancer cells.
  • Mechanistic Insights : Understanding the interaction of this compound with biological targets such as enzymes and receptors is crucial for elucidating its pharmacodynamics and pharmacokinetics.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide?

  • Methodological Answer : Acid-catalyzed rearrangements of oxiranes (e.g., Darrow reaction) are effective for oxalamide synthesis. For example, reacting (halomethyl)aryl ketones with nitroaryl precursors under acidic conditions yields oxalamides in high purity (96–98% yields). Key steps include:

  • Reagents : Use HCl or H₂SO₄ as catalysts.
  • Purification : Precipitate products directly from the reaction mixture, followed by trituration with water or silica gel chromatography .
  • Example : Similar compounds like N1-(2-carboxyphenyl)-N2-(3-nitrophenyl)oxalamide were synthesized using this approach .

Q. How should researchers characterize the compound post-synthesis?

  • Methodological Answer : Employ multi-modal spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Confirm integration of furan (δ 6.3–7.4 ppm) and methylthio (δ 2.5 ppm) protons.
  • HRMS : Verify molecular weight (e.g., expected [M+H]+ ion for C₁₇H₁₈N₂O₄S: ~346.11).
  • IR : Identify carbonyl stretches (~1650 cm⁻¹ for oxalamide) and hydroxyl groups (~3400 cm⁻¹) .

Q. What solvents and reaction conditions optimize yield for this compound?

  • Methodological Answer :

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroaryl intermediates.
  • Temperature : Reactions typically complete within 0.5–2 hours at 25–60°C.
  • Catalysts : Acidic conditions (pH < 3) accelerate oxirane rearrangement .

Advanced Research Questions

Q. How can stereochemical challenges in the hydroxypropyl moiety be addressed?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC or derivatization with Mosher’s acid to determine enantiomeric excess.
  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries during hydroxypropyl group formation.
  • Reference : High-yield syntheses of similar compounds (e.g., 97% yields in ) suggest potential racemic mixtures unless controlled .

Q. What side reactions occur during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Common Side Reactions :
  • Oxidation of methylthio to methylsulfonyl (e.g., with residual H₂O₂).
  • Furan ring opening under strong acidic conditions.
  • Mitigation Strategies :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Limit reaction time and acid concentration to preserve furan integrity .

Q. How do electronic properties of the furan and methylthio groups influence reactivity?

  • Methodological Answer :

  • Furan : Enhances π-π stacking in biological targets; susceptible to electrophilic substitution.
  • Methylthio : Acts as a weak electron-donating group; participates in thiol-disulfide exchange.
  • Experimental Design : Compare reactivity with analogs (e.g., thiophene or phenyl-substituted oxalamides) via DFT calculations or Hammett plots .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in spectroscopic data?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals form).
  • Case Study : used ¹⁵N NMR to resolve ambiguity in amide proton assignments .

Q. What in silico methods predict biological activity for this compound?

  • Methodological Answer :

  • Molecular Docking : Target enzymes like cyclooxygenase (COX-2) or kinases using AutoDock Vina.
  • ADMET Prediction : Use SwissADME to assess bioavailability and toxicity.
  • Reference : Similar oxalamides showed anti-inflammatory activity in vitro .

Key Considerations for Experimental Design

  • Purification : Silica gel chromatography (EtOAc/hexane gradients) effectively removes unreacted nitroaryl precursors .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to assess shelf life .

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